N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide is a heterocyclic compound featuring three distinct structural motifs:
- A 1H-pyrazole ring substituted at the 4-position, which is linked to the dihydrodioxin moiety via a methyl group.
- A 7-methoxybenzofuran-2-carboxamide group, contributing aromaticity and hydrogen-bonding capacity.
Its synthesis likely involves coupling reactions between functionalized pyrazole and benzofuran intermediates, followed by purification via crystallization (methods such as SHELX refinement may be employed for structural validation) .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-27-19-8-4-5-14-9-20(30-21(14)19)22(26)24-15-10-23-25(11-15)12-16-13-28-17-6-2-3-7-18(17)29-16/h2-11,16H,12-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQDTJFHMWEGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and the implications of its use in pharmacology.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C30H34N2O4 |
| Molecular Weight | 486.602 g/mol |
| LogP | 4.712 |
| Polar Surface Area | 71.030 Ų |
The structure features a pyrazole ring, which is known for conferring various biological properties, combined with a benzofuran moiety and a carboxamide group that may enhance its pharmacological profile.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole nucleus have been shown to activate the M2 isoform of pyruvate kinase (PKM2), which is implicated in cancer metabolism. This activation can lead to enhanced glycolytic flux in cancer cells, promoting their proliferation and survival .
Antimicrobial Effects
Various derivatives of pyrazole have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety may contribute to this activity through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways .
Neuropharmacological Activities
Research indicates that compounds similar to this compound may act as antagonists at alpha-adrenergic receptors. This suggests potential applications in treating neurological disorders where modulation of these receptors is beneficial .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives:
- Anticancer Activity : A study demonstrated that specific pyrazole derivatives can inhibit tumor growth in vitro by targeting PKM2 . This indicates a promising avenue for developing new anticancer therapies.
- Antimicrobial Testing : Compounds structurally similar to the target molecule were tested against various bacterial strains, showing efficacy comparable to established antibiotics. The results indicated a broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Neuropharmacology : Another study explored the effects of related compounds on alpha-adrenergic receptor subtypes, revealing potential for managing conditions like anxiety and depression through selective receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin motif. Below is a comparative analysis based on molecular features:
Structural Comparison Table
Key Differences and Implications
Linker Modifications :
- Compound C’s hydroxyethyl linker may improve solubility but reduce metabolic stability relative to the target compound’s direct methyl-pyrazole linkage .
Substituent Effects :
- The 7-methoxy group on the benzofuran in the target compound could influence electronic properties and binding affinity compared to Compound B’s dimethylpyrazole .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized benzofuran-2-carboxylic acid derivatives and pyrazole-containing intermediates. For example, a general procedure involves activating the carboxylic acid group (e.g., using HATU or EDCI coupling agents) and reacting it with a substituted pyrazole-amine intermediate under inert conditions . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2 equivalents of coupling agent), temperature (0–25°C), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., EtOH/CHCl₃) is critical .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to verify substituent positions and coupling patterns. For instance, the methoxy group at the benzofuran moiety typically appears as a singlet near δ 3.8–4.0 ppm, while pyrazole protons resonate between δ 7.0–8.5 ppm .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular weight via mass spectrometry (e.g., ESI-MS) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) against theoretical values .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential health hazards (e.g., H300-H373 codes indicating toxicity). Avoid inhalation or skin contact .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Monitor for moisture sensitivity using desiccants .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- Calibration Curves : Prepare standard solutions in relevant solvents (e.g., DMSO) and validate linearity (R² > 0.99) across a concentration range (e.g., 0.1–100 µg/mL).
- Recovery Tests : Spike known concentrations into biological matrices (e.g., plasma) and assess recovery rates (85–115%) using LC-MS/MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying substituents on the benzofuran or pyrazole rings) and test their activity in target assays (e.g., enzyme inhibition). For example, replacing the 7-methoxy group with halogens or alkyl chains can elucidate steric/electronic effects on binding affinity . Use statistical tools (e.g., multivariate regression) to correlate structural features with activity trends .
Q. What computational approaches are suitable for predicting binding interactions or electronic properties?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on key residues identified in crystal structures of related compounds .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict reactivity and nucleophilic/electrophilic sites .
- COMSOL Multiphysics : Simulate reaction kinetics or diffusion processes in multi-phase systems to optimize synthetic conditions .
Q. How can discrepancies in reported synthesis yields (e.g., 45% vs. 85%) be systematically investigated?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to isolate critical variables (e.g., solvent polarity, catalyst loading). For instance, varying the base (e.g., Et₃N vs. DIPEA) in coupling reactions may improve yields by reducing side reactions . Use ANOVA to identify statistically significant factors and optimize conditions iteratively .
Q. What strategies are effective for assessing stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze for polymorphic changes (via XRD) or hydrolysis products (via LC-MS) .
Q. How can AI-driven tools enhance reaction optimization or scale-up processes?
- Methodological Answer : Implement machine learning models trained on historical reaction data to predict optimal parameters (e.g., temperature, solvent ratios). For example, AI platforms like IBM RXN for Chemistry can suggest reaction pathways or troubleshoot failed syntheses . Integrate real-time process analytics (e.g., PAT tools) with AI for adaptive control during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
